
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the methoxybenzyl and carboxamide groups suggests that it might have been synthesized for specific properties or activities, possibly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinazoline, with the methoxybenzyl groups attached at the 1 and 3 positions, and the carboxamide group at the 7 position .Chemical Reactions Analysis
Quinazolines and their derivatives are known to participate in a variety of chemical reactions, particularly those involving the nitrogen atoms or the carbonyl groups in the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl and carboxamide groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Anticonvulsant Activity
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: and its derivatives have been investigated for their anticonvulsant properties. In a study by Zhao et al., a series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were synthesized and evaluated. Among them, compounds 4, 9, and 16 exhibited good anticonvulsant activity in primary evaluation. Compound 4, in particular, demonstrated effectiveness as both an anticonvulsant and a sedative agent .
Related Research on Piperine
Interestingly, piperine (C~17~H~19~NO~3~), an alkaloid derivative from Piper species, also exhibits anticonvulsant and sedative properties. It has been studied extensively in pharmacological models, with potential targets including GABA neurotransmission and transient receptor potential cation channel subfamily V member 1 (TRPV1) receptors .
Broader Applications
While the specific applications mentioned above are notable, further research may uncover additional uses for this compound. Its unique structure and potential interactions with biological targets make it an intriguing subject for investigation.
Mechanism of Action
Target of Action
The primary targets of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide are the extracellular signal-regulated kinases 1/2 (ERK1/2) . These kinases play a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .
Mode of Action
N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide interacts with its targets, ERK1/2, leading to the inhibition of the MAP kinase pathway . This interaction results in changes in cellular processes regulated by these kinases, potentially leading to antineoplastic activity .
Biochemical Pathways
The compound affects the MAP kinase pathway, which is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus . The inhibition of this pathway can lead to downstream effects such as the suppression of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s action include the inhibition of the MAP kinase pathway, potentially leading to suppressed cell proliferation and induced apoptosis . These effects contribute to its potential antineoplastic activity .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid. This intermediate is then reacted with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid. The final compound is obtained by reacting N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia.", "Starting Materials": [ "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with anthranilic acid to form 4-methoxybenzylanthranilic acid", "Reaction of 4-methoxybenzylanthranilic acid with acetic anhydride to form N-(4-methoxybenzyl)anthranilic acid", "Reaction of N-(4-methoxybenzyl)anthranilic acid with phosgene and ammonia to form N,3-bis(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" ] } | |
CAS RN |
892274-94-1 |
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.475 |
IUPAC Name |
N,3-bis[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-32-19-8-3-16(4-9-19)14-26-23(29)18-7-12-21-22(13-18)27-25(31)28(24(21)30)15-17-5-10-20(33-2)11-6-17/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |
InChI Key |
WMMKJBKXDJXOPX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



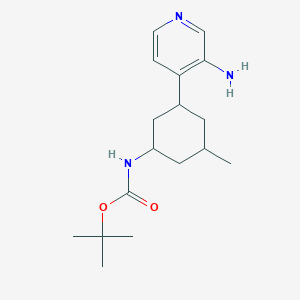
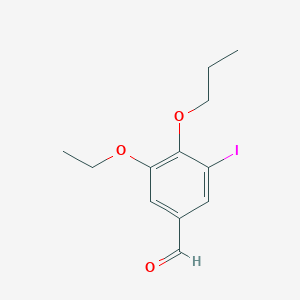
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2512019.png)


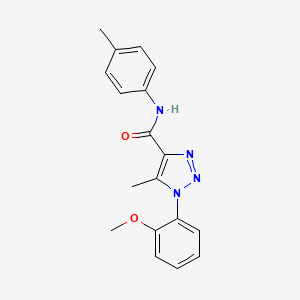

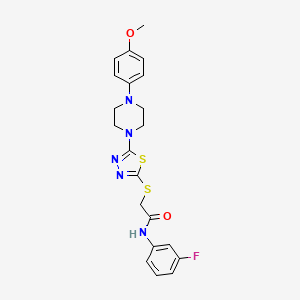
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
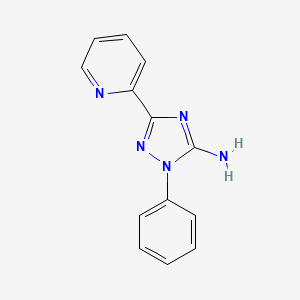
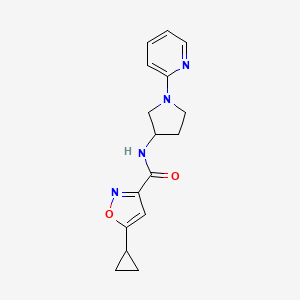
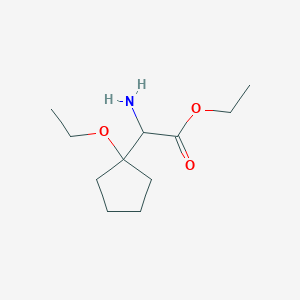
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2512038.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)